1-(3-(1h-1,2,4-Triazol-1-yl)phenyl)ethan-1-one
Description
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one is a triazole-containing aromatic ketone characterized by a phenyl ring substituted at the 3-position with a 1H-1,2,4-triazole moiety and an acetyl group. This scaffold is of significant interest in medicinal and agrochemical research due to the versatility of the 1,2,4-triazole ring, which imparts hydrogen-bonding capabilities and metabolic stability.
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
1-[3-(1,2,4-triazol-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-3-2-4-10(5-9)13-7-11-6-12-13/h2-7H,1H3 |
InChI Key |
CNGZLLDUDMQTEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C=NC=N2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategies for Triazole-Substituted Ethanones
The synthesis of triazole-containing ethanones generally involves:
- Construction of the triazole ring via cyclization or cycloaddition reactions.
- Functionalization of aromatic precursors to introduce the ethanone group.
- Coupling or substitution reactions to attach the triazole moiety to the aromatic ethanone.
Among these, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for forming 1,2,3-triazoles, which can be adapted for 1,2,4-triazoles with suitable precursors.
Specific Preparation Routes for 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one
While direct literature on this exact compound is limited, closely related compounds and analogs provide insight into effective synthetic methods.
Cyclization of Schiff Bases Containing Triazole Moieties
- Schiff bases derived from aromatic amines and aldehydes containing triazole groups can undergo cyclization in the presence of mercaptoacetic acids to form triazolyl ethanone derivatives.
- For example, reactions of 1-(5-methyl)-1H-1,2,3-triazol-4-yl ethan-1-ones with benzaldehydes under basic conditions in ethanol yield chalcones, which can be further transformed into pyrazolinyl thiazoles via reaction with thiosemicarbazide and other reagents. This method demonstrates the feasibility of constructing triazole-substituted ethanones through multi-step synthetic sequences involving condensation and cyclization steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
- CuAAC is a robust and sustainable method for synthesizing 1,2,3-triazoles by reacting azides with terminal alkynes under copper catalysis, often promoted by visible light.
- Phenacyl azides can be synthesized from phenacyl halides via nucleophilic substitution with sodium azide (NaN3).
- Subsequent CuAAC reactions with terminal alkynes yield 1,2,3-triazolyl ethanone derivatives.
- Although this method is primarily reported for 1,2,3-triazoles, adaptations for 1,2,4-triazoles exist.
- Characterization of products typically involves 1H and 13C NMR spectroscopy, confirming the structure and substitution pattern.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields from related synthetic routes:
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Schiff base formation | Aromatic amine + aldehyde | Ethanol | Room temp | >80 | Precursor for cyclization |
| Cyclization with mercaptoacetic acid | Schiff base + mercaptoacetic acid | Ethanol | Reflux | 77–90 | Forms triazolyl ethanone derivatives |
| CuAAC reaction | Phenacyl azide + terminal alkyne + Cu catalyst | Ethanol/DMF | Room temp to reflux | 70–95 | Visible-light promoted for sustainability |
| Pyrazoline-thioamide formation | Chalcone + thiosemicarbazide + NaOH | Dry ethanol | Reflux | High | Intermediate for heterocycle synthesis |
Detailed Research Outcomes
Spectroscopic Characterization
- 1H NMR Spectra : Key signals include aromatic protons, triazole ring protons, and methyl or methylene groups adjacent to the ethanone carbonyl.
- 13C NMR Spectra : Carbonyl carbons appear downfield (~190-200 ppm), while triazole carbons resonate in the 120-160 ppm range.
- The presence of characteristic double doublets for pyrazoline protons (in related compounds) confirms ring formation and substitution patterns.
Structural Confirmation
Summary Table of Preparation Methods
| Method | Key Reagents | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Schiff Base Cyclization | Aromatic amine, aldehyde, mercaptoacetic acid | Cyclization | High yields, versatile | Multi-step, requires purification |
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Phenacyl azide, terminal alkyne, Cu catalyst | Click reaction | Mild conditions, sustainable | Primarily for 1,2,3-triazoles; adaptation needed for 1,2,4-triazoles |
| Pyrazoline-Thioamide Pathway | Chalcones, thiosemicarbazide, NaOH | Condensation, cyclization | Access to heterocyclic derivatives | Requires base and reflux |
Chemical Reactions Analysis
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects . Molecular modeling studies have shown that the compound can bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their synthesis, properties, and biological activities:
Structural and Functional Differences
- Substituent Effects : Fluorine atoms (as in ) enhance electronegativity and metabolic stability, while bulkier groups (e.g., iodine in ) may influence solubility and steric hindrance.
- Ketone vs. Oxime Derivatives : Compounds like (Z)-1-(6-chloropyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime () introduce oxime ethers, improving antifungal activity through enhanced hydrogen bonding.
Physicochemical Properties
- Crystallography : Crystal structures of analogs (e.g., ) reveal hydrogen-bonding networks involving triazole N-atoms, critical for stabilizing molecular conformations.
- Thermal Stability: Melting points vary widely; for example, 3-phenyl-2-(1H-tetrazol-1-yl)ethanone monohydrate () exhibits a higher mp (65–67°C) due to crystalline lattice stability.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–80°C | Reduces decomposition |
| Solvent | DMF or THF | Enhances reactant solubility |
| Catalyst | Cu(I) for CuAAC | Accelerates cycloaddition |
| Purification | HPLC/recrystallization | Purity >95% |
Basic: Which spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to triazole protons (~8.1–8.3 ppm) and ketone carbonyl (~205–210 ppm) .
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in bicyclic frameworks .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 239.1) .
- Chromatography :
Advanced: How can crystallographic refinement resolve high thermal motion in the triazole ring during structural analysis?
Answer:
Q. Table 2: Crystallographic Refinement Parameters
| Issue | SHELX Command | Outcome |
|---|---|---|
| Thermal disorder | PART, SIMU | Reduced R-factor (<0.05) |
| Twinning | TWIN, BASF | Resolved pseudo-merohedral twinning |
| Hydrogen placement | AFIX 147 | Accurate H-atom positions |
Advanced: How can discrepancies in biological activity data across assays be systematically addressed?
Answer:
- Assay standardization :
- Mechanistic studies :
- Statistical analysis : Apply ANOVA to identify inter-assay variability sources .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Docking protocols :
- MD simulations :
- Validation : Cross-check with experimental IC₅₀ values and mutagenesis data .
Advanced: How does stereochemistry in bicyclic analogs influence biological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
